BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP), a key player in lipid metabolism. This compound has garnered attention for its potential to increase high-density lipoprotein cholesterol levels while reducing low-density lipoprotein cholesterol levels, making it a candidate for therapeutic applications in cardiovascular diseases. The compound's efficacy is demonstrated through various assays, showing an inhibitory concentration (IC50) of 4 nM in enzyme-based scintillation proximity assays and 0.22 μM in human whole plasma assays .
BMS-795311 was developed by Bristol-Myers Squibb and is classified as a CETP inhibitor. It has been studied primarily in preclinical models, particularly in transgenic mice designed to express human CETP and apolipoprotein B-100. The compound's chemical identity is defined by its CAS number 939390-99-5, with a molecular formula of C33H23F10NO3 and a molecular weight of approximately 671.52 g/mol .
The synthesis of BMS-795311 involves several steps typical of complex organic synthesis. While specific details about the synthetic pathway are proprietary, the general approach includes:
The compound is typically characterized by methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
BMS-795311 features a complex molecular structure characterized by multiple fluorine atoms, which enhance its lipophilicity and biological activity. The structural formula can be represented as:
The InChIKey for BMS-795311 is UBJMOTPQBCKENW-WJOKGBTCSA-N, which provides a unique identifier for its chemical structure .
The mechanism by which BMS-795311 exerts its effects involves:
In vivo studies indicate that doses as low as 1 mg/kg can significantly inhibit plasma cholesteryl ester transfer activity in transgenic mouse models .
BMS-795311 has potential applications primarily in the field of cardiovascular research due to its role as a CETP inhibitor. Its ability to modulate lipid profiles makes it a candidate for investigating treatments aimed at reducing cardiovascular risk factors associated with dyslipidemia.
Current research focuses on understanding the long-term effects of CETP inhibition on cardiovascular health, exploring its efficacy compared to existing therapies such as torcetrapib . Further studies may also investigate its potential uses beyond lipid modulation, including implications for metabolic syndrome management.
CETP is a plasma glycoprotein secreted by the liver that orchestrates the transfer of neutral lipids among lipoproteins. It mediates the reciprocal exchange of cholesteryl esters (CE) from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic apolipoprotein B (apoB)-containing particles—very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)—in exchange for triglycerides (TGs). This transfer reduces HDL-cholesterol (HDL-C) levels while increasing the cholesterol content of atherogenic particles, positioning CETP as a key modulator of reverse cholesterol transport (RCT) efficiency. Elevated CETP activity is prevalent in dyslipidemic states characterized by insulin resistance and hypertriglyceridemia, creating a lipid profile strongly associated with accelerated atherosclerosis [2] [5].
The therapeutic relevance of CETP stems from human genetic studies. Individuals with CETP deficiency due to genetic mutations exhibit markedly elevated HDL-C levels (up to 2–3-fold higher than normal) and moderately reduced LDL-C, providing a natural experiment that inspired pharmacological CETP inhibition as a strategy to mitigate cardiovascular risk [2] [5]. CETP inhibition thus aims to decelerate atherosclerosis by:
Despite aggressive LDL-lowering with statins, significant residual cardiovascular risk persists, particularly in patients with low HDL-C. Epidemiological studies consistently demonstrate an inverse relationship between HDL-C levels and coronary heart disease (CHD) incidence, with meta-analyses of statin trials confirming that low on-treatment HDL-C predicts cardiovascular events even when LDL-C is optimally controlled [2] [5]. This residual risk provided the impetus for developing therapies targeting HDL metabolism.
CETP inhibitors address this unmet need through a unique dual-pathway mechanism:
Preclinical studies demonstrated that CETP inhibition retards atherosclerosis in animal models, providing mechanistic support for clinical development. The convergence of human genetics, epidemiological observations, and experimental data established CETP as a high-value target for pharmacological intervention in atherogenic dyslipidemia [5] [8] [9].
The pursuit of CETP inhibitors has traversed multiple generations of compounds, characterized by evolving chemical scaffolds and learning from clinical successes and failures:
Table 1: Evolution of CETP Inhibitors in Clinical Development
Generation | Representative Compound | Key Characteristics | Development Status |
---|---|---|---|
First | Torcetrapib | Potent HDL-C elevation (+72%); off-target hypertension and aldosterone elevation | Terminated (ILLUMINATE, 2006) |
Second | Dalcetrapib | Moderate HDL-C increase (+31%); minimal LDL effects | Terminated (dal-OUTCOMES, 2012) |
Second | Evacetrapib | Robust HDL-C elevation (+130%); LDL reduction (−35%) | Terminated (ACCELERATE, 2016) |
Third | Anacetrapib | Significant HDL-C increase (+138%); LDL reduction (−40%) | Completed (REVEAL, 2017) |
Investigational | BMS-795311 | Potent inhibition; optimized safety profile; no blood pressure effects | Preclinical (2011–2015) |
Torcetrapib’s failure (2006) due to off-target mineralocorticoid activation highlighted the critical importance of compound specificity beyond CETP potency. Subsequent inhibitors were designed to avoid hypertensive effects, leading to dalcetrapib and evacetrapib, which failed due to lack of efficacy despite favorable lipid effects. Anacetrapib demonstrated cardiovascular risk reduction in the REVEAL trial (2017), validating CETP inhibition as a viable therapeutic strategy and renewing interest in next-generation inhibitors like BMS-795311 [1] [6] [9].
BMS-795311 emerged from Bristol-Myers Squibb's (BMS) systematic optimization of triphenylethanamine (TPE) derivatives, designed to maximize CETP inhibition while eliminating off-target liabilities. Its chemical structure is characterized by:
Table 2: Preclinical Pharmacological Profile of BMS-795311
Parameter | Value/Outcome | Assay System | Significance |
---|---|---|---|
CETP Inhibition (IC₅₀) | 4 nM (enzyme-based SPA) | In vitro scintillation proximity assay | 250-fold more potent than torcetrapib (SPA IC₅₀ = 1 µM) |
0.22 µM (human whole plasma assay) | Human plasma ex vivo | Retains potency in physiologically complex matrix | |
Oral Bioavailability | 37% (mice/rats), 20% (monkeys), 5% (dogs) | Preclinical PK in multiple species | Species-dependent absorption |
HDL-C Elevation | +45% (at 10 mg/kg) | Fat-fed hamster model | Confirms target engagement in vivo |
CETP Activity Suppression | >90% inhibition (1 mg/kg) | hCETP/apoB-100 transgenic mice | Durable target inhibition |
Off-Target Safety | No aldosterone induction (H295R cells); | In vitro and rat telemetry | Mitigates torcetrapib-like safety risks |
No blood pressure/heart rate changes |
Structure-activity relationship (SAR) studies revealed that:
In December 2011, BMS entered a strategic partnership with Simcere Pharmaceutical Group to co-develop BMS-795311. Under this agreement:
This partnership exemplified BMS’s "Oyster Strategy" to seed promising early-stage assets with regional partners, sharing development costs and risks while accelerating clinical validation. BMS-795311 represented the second collaboration between the companies, building on a successful oncology partnership initiated the previous year [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7